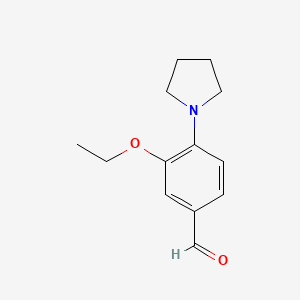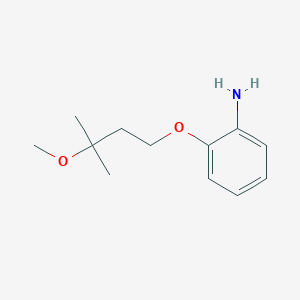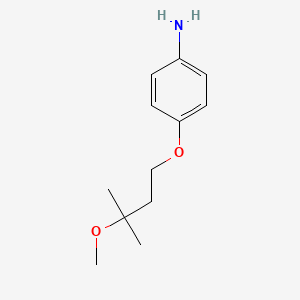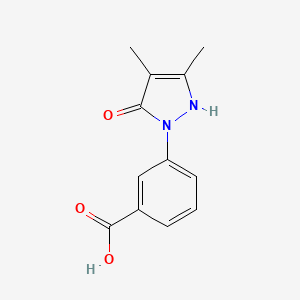
2,3,4,9-四氢-1H-β-咔啉-3-羧酸乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines.
科学研究应用
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with enzymes and proteins, such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting potential targets within cancer pathways.
Mode of Action
For instance, some derivatives have been found to inhibit the proliferation of cancer cells .
Biochemical Pathways
Related compounds have been associated with the regulation of cell death pathways via protein misfolding .
Pharmacokinetics
It’s known that similar compounds have the effect of substantially lowering blood pressure for an extended period of time , suggesting potential pharmacokinetic properties.
Result of Action
Related compounds have been found to exhibit anti-tumor activity, inhibiting the proliferation of cancer cells in a dose-dependent manner .
生化分析
Biochemical Properties
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as monoamine oxidase type A (MAO-A), where it acts as a competitive selective inhibitor . This interaction inhibits the breakdown of monoamines, thereby affecting neurotransmitter levels. Additionally, it has been observed to interact with serotonin and epinephrine transporters, acting as a potent reuptake inhibitor . These interactions highlight the compound’s potential in modulating neurotransmitter activity and its relevance in neuropharmacology.
Cellular Effects
The effects of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving monoamines. By inhibiting MAO-A, the compound increases the levels of serotonin and epinephrine, which can alter cell signaling and gene expression . This modulation can impact cellular metabolism and overall cell function. Furthermore, the compound has been shown to affect platelet aggregation in human platelets, indicating its potential role in cardiovascular health .
Molecular Mechanism
At the molecular level, 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride exerts its effects through several mechanisms. It binds to the active site of MAO-A, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and epinephrine. Additionally, the compound’s interaction with serotonin and epinephrine transporters enhances its reuptake inhibition properties . These molecular interactions underline the compound’s potential therapeutic applications in treating disorders related to neurotransmitter imbalances.
Temporal Effects in Laboratory Settings
The temporal effects of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on MAO-A over extended periods . Long-term studies have indicated that the compound can sustain increased neurotransmitter levels, leading to prolonged effects on cell signaling and metabolism
Dosage Effects in Animal Models
In animal models, the effects of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride vary with dosage. At lower doses, the compound effectively inhibits MAO-A and increases neurotransmitter levels without significant adverse effects . At higher doses, toxic effects such as convulsions and anxiety have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely across various tissues, with a significant accumulation in the brain due to its interactions with neurotransmitter transporters . This distribution pattern is essential for its pharmacological effects, particularly in modulating neurotransmitter levels in the central nervous system.
Subcellular Localization
The subcellular localization of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride is primarily within the mitochondria, where it interacts with MAO-A . This localization is critical for its inhibitory effects on monoamine metabolism. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride typically involves the cyclization of tryptamine derivatives. One common method includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure . The ethyl ester group is then introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various beta-carboline derivatives with different functional groups, which can exhibit unique pharmacological properties.
相似化合物的比较
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid:
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: A related compound with similar chemical properties and reactivity.
Uniqueness
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride stands out due to its specific ethyl ester group, which can influence its solubility, reactivity, and pharmacokinetic properties. This unique structural feature allows for tailored applications in various fields of research and industry.
属性
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)





